molecular formula C25H44O5 B14485441 23-Phenyl-2,7,12,17,22-pentaoxatetracosane CAS No. 64710-45-8

23-Phenyl-2,7,12,17,22-pentaoxatetracosane

Cat. No.: B14485441
CAS No.: 64710-45-8
M. Wt: 424.6 g/mol
InChI Key: WBMXWLVXMSFQCY-UHFFFAOYSA-N
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Description

23-Phenyl-2,7,12,17,22-pentaoxatetracosane is an organic compound with the molecular formula C25H44O5 It is a complex molecule that features a phenyl group attached to a long chain of ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane typically involves multi-step organic reactions. One common approach is the stepwise etherification of a phenyl-substituted alcohol with ethylene oxide or similar reagents under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkages.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

23-Phenyl-2,7,12,17,22-pentaoxatetracosane can undergo various chemical reactions, including:

    Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

    Oxidation: Formation of phenyl ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of nitro or halogenated phenyl derivatives.

Scientific Research Applications

23-Phenyl-2,7,12,17,22-pentaoxatetracosane has diverse applications in scientific research:

    Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain ethers.

    Biology: Investigated for its potential role in biological membranes and as a component in synthetic lipid bilayers.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of 23-Phenyl-2,7,12,17,22-pentaoxatetracosane involves its interaction with molecular targets through its ether linkages and phenyl group. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its phenyl group can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    23-Phenyl-2,7,12,17,22-pentaoxatetracosane: Unique due to its specific arrangement of ether linkages and phenyl group.

    Polyethylene glycol (PEG): Similar in having ether linkages but lacks the phenyl group.

    Phenyl ether: Contains a phenyl group and ether linkage but is much simpler in structure.

Uniqueness

This compound stands out due to its combination of a long ether chain and a phenyl group, providing unique amphiphilic properties and potential for diverse applications in scientific research and industry.

Properties

CAS No.

64710-45-8

Molecular Formula

C25H44O5

Molecular Weight

424.6 g/mol

IUPAC Name

1-[4-[4-[4-(4-methoxybutoxy)butoxy]butoxy]butoxy]ethylbenzene

InChI

InChI=1S/C25H44O5/c1-24(25-14-4-3-5-15-25)30-23-13-12-22-29-21-11-10-20-28-19-9-8-18-27-17-7-6-16-26-2/h3-5,14-15,24H,6-13,16-23H2,1-2H3

InChI Key

WBMXWLVXMSFQCY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCCCCOCCCCOCCCCOCCCCOC

Origin of Product

United States

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